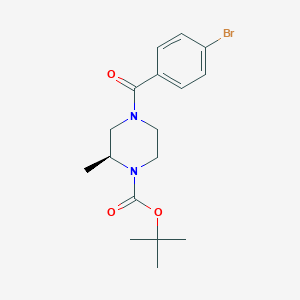

tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN2O3/c1-12-11-19(15(21)13-5-7-14(18)8-6-13)9-10-20(12)16(22)23-17(2,3)4/h5-8,12H,9-11H2,1-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYGVEZPBPTGGZ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via an acylation reaction. This can be achieved by reacting the piperazine derivative with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group. This is typically done using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group.

Reduction: Reduction reactions can target the bromobenzoyl group, converting it to a benzyl group.

Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized piperazine derivatives.

Scientific Research Applications

Drug Development

tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of novel therapeutic agents targeting various diseases.

- Antidepressant Activity : Research has indicated that derivatives of piperazine compounds exhibit antidepressant effects. Studies involving this compound aim to explore its efficacy and mechanism of action in treating depression and anxiety disorders .

Synthesis of Bioactive Molecules

The compound serves as a building block for synthesizing more complex molecules. Its bromobenzoyl group can be replaced or modified to create derivatives with enhanced biological activity.

- Example Derivatives : Various derivatives have been synthesized to evaluate their pharmacological properties, including anti-inflammatory and analgesic activities .

Mechanistic Studies

Investigations into the mechanism of action of this compound are crucial for understanding how it interacts with biological targets. Such studies often involve:

- Receptor Binding Assays : To determine affinity and selectivity towards specific receptors.

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

Case Study 1: Antidepressant Properties

In a study examining the antidepressant properties of piperazine derivatives, this compound was tested alongside other compounds. The results indicated that modifications to the piperazine ring could significantly enhance serotonin receptor affinity, suggesting potential for developing new antidepressants .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of piperazine derivatives, including this compound. Results showed that certain modifications led to a marked decrease in inflammatory markers in animal models, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity and Properties

- IUPAC Name : tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate

- CAS No.: 2300093-46-1

- Molecular Formula : C₁₇H₂₃BrN₂O₃

- Molecular Weight : 383.28 g/mol

- Purity : ≥95% (as per commercial specifications) .

- Stereochemistry : The (S)-configuration at the 2-methylpiperazine moiety is critical for its stereoselective interactions in medicinal chemistry applications.

Structural Features

- The compound consists of a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 4-bromobenzoyl substituent at the 4-position, and a methyl group at the 2-position. The bromine atom on the benzoyl group enhances electrophilic reactivity, enabling further functionalization (e.g., cross-coupling reactions).

Structural Analogues and Their Properties

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

- The 4-bromobenzoyl group in the target compound enhances electrophilicity compared to 4-decylbenzoyl (3i), which prioritizes lipophilicity for membrane permeability .

- The carbamoyl derivatives (e.g., 9l) exhibit higher synthetic yields (98%) due to milder reaction conditions compared to benzoyl analogues .

- Stereochemistry : The (S)-configuration in the target compound and 3i contrasts with the (R)-configuration in 9l, which may influence target binding in chiral environments .

Physicochemical Properties

- Lipophilicity : The decyl chain in 3i increases logP compared to the bromobenzoyl group, favoring passive diffusion in cellular assays .

- Solubility : Pyrazolopyrimidine derivatives (14f) show improved aqueous solubility due to the polar dimethoxyphenyl group .

Synthetic Feasibility

- The Boc-protected piperazine core is synthesized via amide coupling (e.g., HBTU-mediated reactions for 14f ) or nucleophilic substitution (e.g., SN2 for 9l ).

- Lower yields in alkylated derivatives (e.g., 10l, 54% ) highlight steric challenges with bulky substituents.

Commercial and Industrial Relevance

- The target compound is priced at $505.00/g (discounted), reflecting the cost of bromine incorporation and stereochemical purity .

- Carbamoyl and heterocyclic derivatives (e.g., 9l, 14f) are more cost-effective for large-scale medicinal chemistry campaigns .

Research Findings and Trends

- Structure-Activity Relationship (SAR) : The 4-bromobenzoyl group in the target compound is optimal for Spns2 inhibition, while decylbenzoyl analogues (3i) prioritize bioavailability .

- Crystallographic Studies : Bromine’s heavy atom effect aids in X-ray crystallography for structural validation, as seen in SHELX-refined derivatives .

- Emerging Analogues : Fluorinated derivatives (e.g., 4-chloro-3-fluorophenyl, CAS 1803585-83-2 ) are gaining traction for enhanced metabolic stability.

Biological Activity

tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structure, featuring a bromobenzoyl moiety and a piperazine ring, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C16H22BrN2O2

- Molecular Weight : 364.27 g/mol

- CAS Number : 352437-09-3

- Purity : >98%

The mechanism of action for this compound involves interaction with various molecular targets, including receptors and enzymes. The piperazine ring enhances binding affinity, while the bromobenzoyl group may modulate the activity of specific proteins involved in signaling pathways. This compound is hypothesized to exhibit effects similar to other piperazine derivatives, which often act as antagonists or inhibitors in various biological systems.

Pharmacological Properties

Research indicates that compounds with similar structures demonstrate a range of pharmacological activities, including:

- Antidepressant Effects : Piperazine derivatives have been studied for their potential in treating depression by modulating neurotransmitter systems.

- Anti-inflammatory Activity : Some piperazine compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

- Study on Neuroprotection :

-

Inhibition of Enzymatic Activity :

- Compounds structurally related to this compound have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease . These findings highlight the potential for this compound in developing therapeutic strategies against neurodegenerative disorders.

- In Vivo Studies :

Data Summary

Q & A

Q. What are the common synthetic routes for tert-Butyl (S)-4-(4-bromobenzoyl)-2-methylpiperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting tert-butyl piperazine-1-carboxylate derivatives with brominated aromatic electrophiles under basic conditions. For example, potassium carbonate in 1,4-dioxane at 110°C for 12 hours facilitates the substitution of bromine in 5-bromo-2-chloropyrimidine with piperazine derivatives, yielding analogs with ~80% purity after silica gel chromatography . Stereochemical control during synthesis (e.g., maintaining the (S)-configuration) requires chiral auxiliaries or enantioselective catalysts, though specific protocols for this compound are not fully detailed in public literature.

Q. How is the stereochemical purity of the (S)-configured piperazine ring verified?

Chiral HPLC or polarimetry are standard for assessing enantiomeric excess. Advanced confirmation involves X-ray crystallography, where the tert-butyl group and bromobenzoyl moiety act as heavy atoms to resolve stereochemistry. For example, similar piperazine-carboxylate derivatives (e.g., tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate) have been structurally resolved using monoclinic (P21/n) crystal systems with SHELX refinement .

Q. What spectroscopic techniques are used for characterization?

- NMR : and NMR identify piperazine ring protons (δ 3.0–4.5 ppm) and tert-butyl groups (δ 1.4 ppm). The 4-bromobenzoyl group shows aromatic protons at δ 7.2–7.8 ppm.

- Mass Spectrometry : ESI-MS typically displays [M+H-100]+ fragments due to loss of the Boc group, as seen in analogs like tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (m/z 243) .

- IR : Carbonyl stretches (C=O) from the Boc group appear at ~1680–1720 cm.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

- Temperature Control : Lower temperatures (0–5°C) reduce racemization during coupling steps, as demonstrated in tert-butyl diazoacetylpiperazine synthesis .

- Base Selection : Strong bases like 1,8-diazabicycloundec-7-ene (DBU) or 1,1,3,3-tetramethylguanidine enhance nucleophilic substitution efficiency in bromobenzoyl derivatives .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates, while hexane/ethyl acetate (8:1) gradients optimize silica gel purification .

Q. How do crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

Conflicts between NMR-derived conformers and computational models (e.g., DFT-optimized geometries) are resolved via X-ray diffraction. For example, hydrogen-bonding patterns in piperazine-carboxylate crystals (e.g., C–H···O interactions) validate chair conformations of the piperazine ring, which may differ from solution-state NMR data . SHELX refinement tools (e.g., WinGX/ORTEP) enable precise anisotropic displacement parameter analysis to confirm bond angles and torsional strains .

Q. What strategies mitigate decomposition during storage or handling?

- Moisture Control : The Boc group is hydrolytically labile; storage under inert gas (argon) at –20°C in desiccated environments is critical.

- Light Sensitivity : Bromobenzoyl derivatives are prone to photodegradation; amber glassware or foil-wrapped vials are recommended .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 14 days) assess shelf life, with LC-MS monitoring for de-Boc byproducts.

Methodological Challenges and Data Interpretation

Q. How are synthetic byproducts or diastereomers identified and quantified?

- HPLC-MS/MS : Reverse-phase chromatography (C18 columns) with 0.1% formic acid in acetonitrile/water gradients resolves diastereomers. For example, tert-butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate analogs show retention time differences of ~0.3 minutes for epimers .

- X-ray Powder Diffraction (XRPD) : Distinguishes amorphous vs. crystalline impurities in bulk samples, critical for reproducibility in biological assays .

Q. What computational tools predict the compound’s reactivity in downstream modifications?

- Density Functional Theory (DFT) : Models nucleophilic attack sites on the bromobenzoyl group (e.g., Suzuki coupling at the para-bromine position).

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic modifications for enhanced binding .

Applications in Drug Discovery

Q. How is this compound utilized as a kinase inhibitor intermediate?

The 4-bromobenzoyl group serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For instance, tert-butyl piperazine-carboxylates are precursors to UNC4684, a triazinoisoquinoline kinase inhibitor, via Buchwald-Hartwig amination .

Q. What methodologies assess metabolic stability in preclinical studies?

- Microsomal Assays : Human liver microsomes (HLMs) incubate the compound with NADPH, followed by LC-MS quantification of parent compound depletion.

- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) identify competitive inhibition risks, guiding structural tweaks to reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.